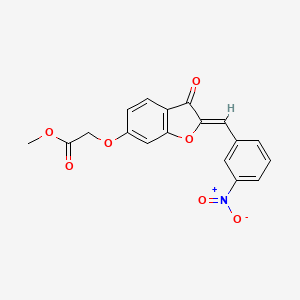

(Z)-methyl 2-((2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

(Z)-methyl 2-((2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran-derived compound characterized by a 3-nitro-substituted benzylidene moiety at the C2 position of the benzofuran core. Benzofuran derivatives are widely studied for their structural diversity and bioactivity, particularly in medicinal and agrochemical research . The nitro group at the 3-position of the benzylidene ring introduces strong electron-withdrawing effects, which may influence the compound’s reactivity, stability, and interactions in biological systems. This article provides a detailed comparison of this compound with structurally analogous derivatives, focusing on physicochemical properties, synthetic strategies, and inferred bioactivity.

Properties

IUPAC Name |

methyl 2-[[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO7/c1-24-17(20)10-25-13-5-6-14-15(9-13)26-16(18(14)21)8-11-3-2-4-12(7-11)19(22)23/h2-9H,10H2,1H3/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRLQAWYAPSIAA-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-Methyl 2-((2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, structural properties, and biological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of (Z)-methyl 2-((2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is , with a molecular weight of 249.22 g/mol. The compound features a benzofuran moiety coupled with a nitrobenzylidene group, which is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO₅ |

| Molecular Weight | 249.22 g/mol |

| CAS Number | 119128-13-1 |

| Purity | >95% (HPLC) |

Synthesis

The synthesis of (Z)-methyl 2-((2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves the condensation reaction between 3-nitrobenzaldehyde and 3-oxo-2,3-dihydrobenzofuran derivatives under acidic or basic conditions. The reaction often utilizes catalysts such as piperidine or pyridine to enhance yield and purity .

The biological activity of this compound is hypothesized to stem from its ability to interact with various enzymes and receptors. The nitro group may participate in redox reactions, while the benzofuran structure can engage in π-π stacking interactions with aromatic amino acids in proteins. Such interactions can modulate enzyme activity or receptor signaling pathways, leading to diverse biological effects .

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-methyl 2-((2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- MCF7 Cell Line : Compounds derived from benzofuran structures showed moderate cytotoxicity against MCF7 breast cancer cells, suggesting potential for further development in anticancer therapies .

- K562 Cell Line : Similar derivatives have also demonstrated activity against K562 chronic myelogenous leukemia cells, indicating a promising avenue for hematological malignancies .

Enzyme Inhibition

Preliminary findings suggest that the compound may inhibit specific NAD+-requiring enzymes, which are crucial in numerous cellular pathways. This inhibition could lead to therapeutic applications in conditions like cancer and metabolic disorders .

Case Studies

- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of related benzofuran compounds on MCF7 and K562 cell lines, revealing that structural modifications significantly influenced their activity levels. The results indicated that the introduction of nitro groups enhanced the compounds' efficacy against these cancer cell lines .

- Antimicrobial Screening : Another research effort investigated various nitro-substituted compounds for their antimicrobial properties against common pathogens. While specific data on (Z)-methyl 2-((2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate was not available, related compounds showed promising results, suggesting further exploration could yield valuable insights .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound belongs to a class of benzofuran derivatives featuring a substituted benzylidene group at C2. Key structural analogues include:

(Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (CAS RN: 620547-49-1): Features a 3-fluoro substituent on the benzylidene ring .

(Z)-methyl 2-((2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (CAS RN: 620547-56-0): Substituted with a bulky 4-tert-butyl group .

(Z)-methyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (CAS RN: 858762-06-8): Contains electron-donating 2,5-dimethoxy groups .

Physicochemical Properties

A comparison of key properties is summarized below:

*Estimated based on structural similarity.

†Predicted using analogous nitro-substituted compounds.

‡Inferred from methoxy group contributions.

Key Observations:

- The 3-nitro derivative has the highest hydrogen bond acceptor count (7 vs. 5–7 in others), likely due to the nitro group’s electronegative oxygen atoms.

- The 4-tert-butyl derivative exhibits the highest lipophilicity (XLogP3 = 5.2), attributed to the hydrophobic tert-butyl group .

- The 2,5-dimethoxy analogue has increased rotatable bonds (7 vs.

Inferred Bioactivity

- Electron-withdrawing groups (e.g., nitro, fluoro) may enhance antimicrobial activity by increasing electrophilicity and interaction with microbial enzymes .

- Bulky substituents (e.g., tert-butyl) could improve metabolic stability but reduce solubility .

- Methoxy groups might modulate solubility and binding affinity in plant-derived bioactive molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.